molecular formula C9H9N5O3 B11492778 4-amino-N-(2-aminophenyl)-1,2,5-oxadiazole-3-carboxamide 2-oxide

4-amino-N-(2-aminophenyl)-1,2,5-oxadiazole-3-carboxamide 2-oxide

Cat. No.: B11492778
M. Wt: 235.20 g/mol
InChI Key: MQVXKWSEIMWHII-UHFFFAOYSA-N
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Description

4-AMINO-3-[(2-AMINOPHENYL)CARBAMOYL]-1,2,5-OXADIAZOL-2-IUM-2-OLATE is a complex organic compound with a unique structure that includes an oxadiazole ring, an amino group, and a carbamoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-AMINO-3-[(2-AMINOPHENYL)CARBAMOYL]-1,2,5-OXADIAZOL-2-IUM-2-OLATE typically involves the reaction of 2-aminobenzoic acid with hydrazine derivatives under controlled conditions. The reaction is carried out in the presence of a catalyst, such as polyphosphoric acid, which facilitates the formation of the oxadiazole ring . The process involves multiple steps, including the formation of intermediate compounds that are subsequently cyclized to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-AMINO-3-[(2-AMINOPHENYL)CARBAMOYL]-1,2,5-OXADIAZOL-2-IUM-2-OLATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds with altered properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of new compounds.

Scientific Research Applications

4-AMINO-3-[(2-AMINOPHENYL)CARBAMOYL]-1,2,5-OXADIAZOL-2-IUM-2-OLATE has numerous applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.

    Industry: Used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-AMINO-3-[(2-AMINOPHENYL)CARBAMOYL]-1,2,5-OXADIAZOL-2-IUM-2-OLATE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-AMINO-3-[(2-AMINOPHENYL)CARBAMOYL]-1,2,5-OXADIAZOL-2-IUM-2-OLATE is unique due to its combination of functional groups and the presence of the oxadiazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C9H9N5O3

Molecular Weight

235.20 g/mol

IUPAC Name

4-amino-N-(2-aminophenyl)-2-oxido-1,2,5-oxadiazol-2-ium-3-carboxamide

InChI

InChI=1S/C9H9N5O3/c10-5-3-1-2-4-6(5)12-9(15)7-8(11)13-17-14(7)16/h1-4H,10H2,(H2,11,13)(H,12,15)

InChI Key

MQVXKWSEIMWHII-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)N)NC(=O)C2=[N+](ON=C2N)[O-]

Origin of Product

United States

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